molecular formula C18H17ClN4O5 B11565050 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methoxyphenyl)butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methoxyphenyl)butanamide

Cat. No.: B11565050
M. Wt: 404.8 g/mol
InChI Key: GAAXHBVOICPTPL-SRZZPIQSSA-N
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Description

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3-METHOXYPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a chlorinated nitrophenyl group, a formamido group, and a methoxyphenyl group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3-METHOXYPHENYL)BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of a chlorinated phenyl ring, followed by the introduction of a formamido group through a formylation reaction. The final step involves the coupling of the formamido-imino intermediate with a methoxyphenyl butanamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and formylation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, particularly in drug development for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The formamido group may interact with proteins or enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(3-METHOXYPHENYL)BUTANAMIDE is unique due to its combination of a chlorinated nitrophenyl group, a formamido group, and a methoxyphenyl group

Properties

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(3-methoxyanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C18H17ClN4O5/c1-11(8-17(24)20-13-4-3-5-14(10-13)28-2)21-22-18(25)12-6-7-16(23(26)27)15(19)9-12/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,22,25)/b21-11+

InChI Key

GAAXHBVOICPTPL-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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